

A Comparative Guide to Catalysts for Crotonaldehyde Hydrogenation

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Compound of Interest

Compound Name: Crotonaldehyde

Cat. No.: B089634

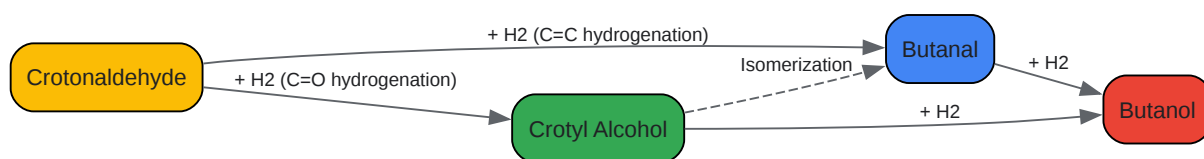
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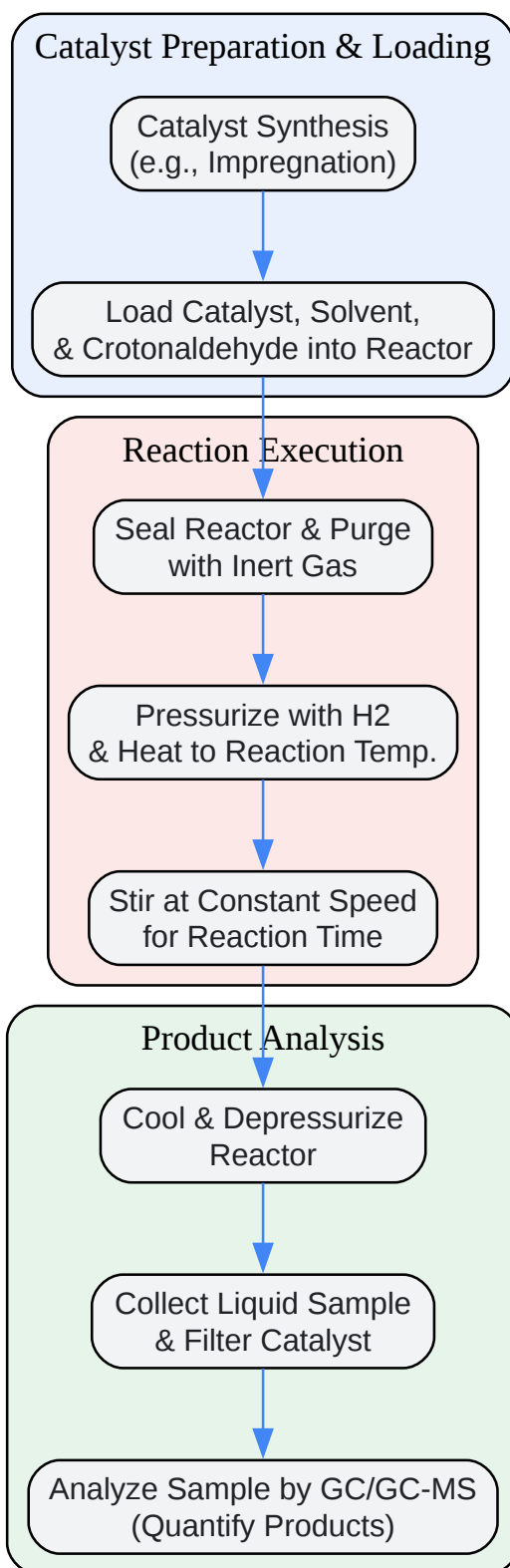
For Researchers, Scientists, and Drug Development Professionals

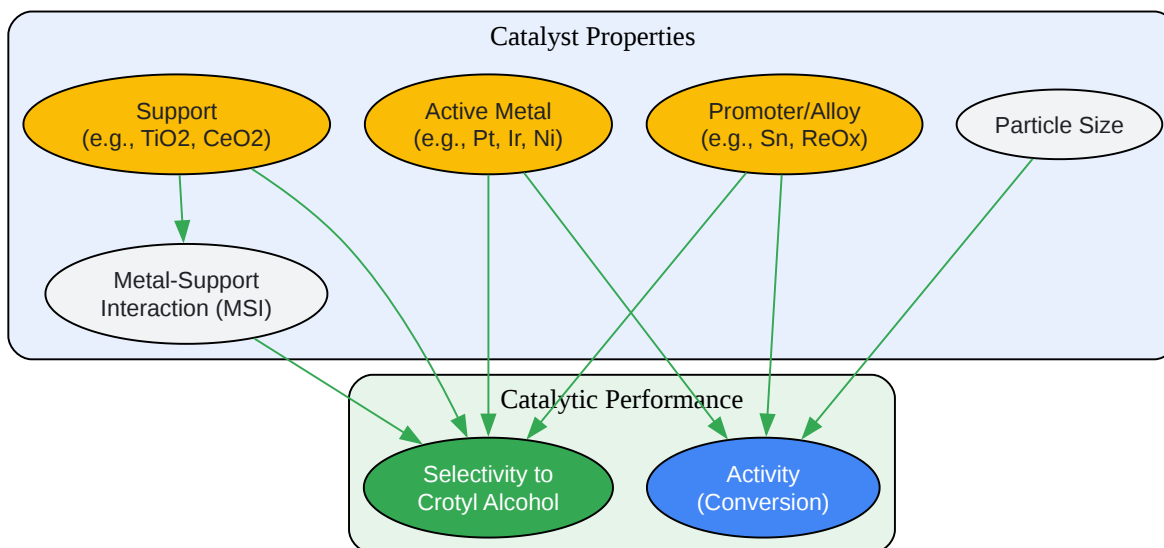
The selective hydrogenation of **crotonaldehyde**, an α,β -unsaturated aldehyde, is a critical transformation in the synthesis of fine chemicals and pharmaceuticals. The primary challenge lies in controlling the chemoselectivity towards the desired product, typically crotyl alcohol (the product of C=O bond hydrogenation), over butanal (from C=C bond hydrogenation) and the fully hydrogenated product, butanol. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in the selection and design of effective catalysts for this reaction.

Reaction Pathways and Catalytic Challenges

The hydrogenation of **crotonaldehyde** can proceed through two main pathways, as illustrated below. The selective hydrogenation of the C=O bond to yield crotyl alcohol is thermodynamically less favorable than the hydrogenation of the C=C bond, which leads to butanal.^{[1][2]} This makes the design of highly selective catalysts a significant challenge. Subsequent hydrogenation of either primary product leads to butanol.^{[1][3]}







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